molecular formula C16H26N2O2 B2544804 Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309552-63-2

Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2544804
CAS RN: 2309552-63-2
M. Wt: 278.396
InChI Key: ALCRQNXCYQJEFE-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a chemical compound that has been synthesized in recent years. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

C−H Functionalization

The research led by Rodina et al. (2016) presents a novel method for the C−H functionalization of aliphatic compounds through a unique photochemical reaction of diazoketones, without the elimination of nitrogen. This method involves benzophenone-sensitized reactions that yield N-substituted hydrazones or bis-hydrazonoethanes, offering a pathway for the formal insertion of the terminal N atom of the diazo group into α-C−H bonds of ethers and aliphatic hydrocarbons, with yields of up to 78% (Rodina et al., 2016).

Synthesis of Cyclic Compounds

The work by Sañudo et al. (2006) introduces the synthesis of a new class of cyclic dipeptidyl ureas, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, through Ugi reactions followed by interactions with sodium ethoxide. This process leads to the creation of pseudopeptidic [1,2,4]triazines composed of two different amino acids, representing a significant advancement in the synthesis of cyclic compounds (Sañudo et al., 2006).

Photochemical Reactions

Platz et al. (1991) explored the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, providing insights into the intermediate stages of photoaffinity probes. Their findings highlight the complexities of photoinsertion and the subsequent reactions, such as base-catalyzed elimination and hydrolysis, which can reverse the photoinsertion process. This study sheds light on the challenges and considerations when using diazirines in biological systems for obtaining primary sequence data (Platz et al., 1991).

properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-16(14-5-2-1-3-6-14)18-9-4-8-17(10-11-18)15-7-12-20-13-15/h1-2,14-15H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCRQNXCYQJEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCC=CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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